molecular formula C26H33N5O2S B12160203 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12160203
M. Wt: 479.6 g/mol
InChI Key: XJOQINSIRMXHPV-WPWMEQJKSA-N
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Description

This compound, with the chemical formula C₂₇H₂₅ClN₆O₃S , is a fascinating hybrid of various functional groups. Let’s break it down:

    Triazole Ring: The 1,2,4-triazole ring (3-yl) is a five-membered heterocycle containing three nitrogen atoms. It imparts unique properties to the compound.

    Tert-Butylphenyl Group: The tert-butylphenyl group (4-tert-butylphenyl) contributes steric hindrance and hydrophobicity.

    Ethyl Group: The ethyl group (4-ethyl) adds flexibility and modifies the overall shape.

    Sulfanyl Group: The sulfanyl group (sulfanyl) contains a sulfur atom, which can participate in various reactions.

    Propoxyphenyl Group: The propoxyphenyl group (4-propoxyphenyl) enhances solubility and influences interactions with biological systems.

Preparation Methods

Synthetic Routes::

    Condensation Reaction: The compound can be synthesized via a condensation reaction between an acetohydrazide derivative and an aldehyde or ketone. The tert-butylphenyl and ethyl moieties are introduced during this step.

    Triazole Formation: The 1,2,4-triazole ring is formed by cyclization of an appropriate precursor.

    Sulfanyl Group Introduction: The sulfanyl group is introduced using a thiolating agent.

    Propoxyphenyl Modification: The propoxyphenyl group is added through a nucleophilic substitution reaction.

Industrial Production:: Industrial-scale production methods are proprietary, but they likely involve optimized versions of the synthetic routes mentioned above.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (3-nitrophenyl) could yield an amino derivative.

    Substitution: The tert-butyl group may undergo substitution reactions.

    Common Reagents: Reagents like hydrazine, aldehydes, and thiolating agents are crucial.

    Major Products: The final compound itself and any intermediates formed during synthesis.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

    Bioconjugation: Use it as a building block for targeted drug delivery.

    Materials Science: Explore its applications in organic electronics or sensors.

    Agrochemicals: Assess its pesticidal properties.

Mechanism of Action

    Molecular Targets: Investigate interactions with proteins, enzymes, or nucleic acids.

    Pathways: Explore signaling pathways affected by this compound.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C26H33N5O2S

Molecular Weight

479.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H33N5O2S/c1-6-16-33-22-14-8-19(9-15-22)17-27-28-23(32)18-34-25-30-29-24(31(25)7-2)20-10-12-21(13-11-20)26(3,4)5/h8-15,17H,6-7,16,18H2,1-5H3,(H,28,32)/b27-17+

InChI Key

XJOQINSIRMXHPV-WPWMEQJKSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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